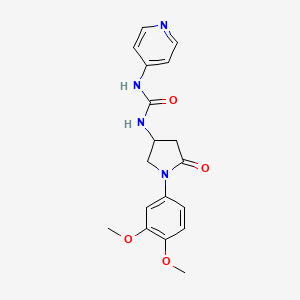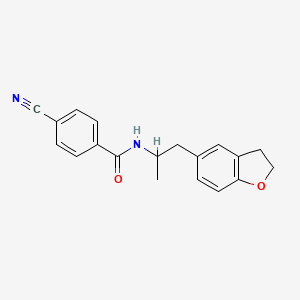
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been studied for its potential use as a contraceptive and in the treatment of various gynecological disorders. It belongs to the class of selective progesterone receptor modulators (SPRMs) and has been shown to have a high affinity for the progesterone receptor.
Aplicaciones Científicas De Investigación
Metabolism and Disposition
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide shows promise in the field of drug metabolism and disposition. For instance, one study focused on a compound (SB-649868) that is a receptor antagonist under development for insomnia treatment. This study highlighted the complex metabolic pathways and disposition of drug-related material, principally via feces, indicating the compound's extensive metabolism. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of compounds related to 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide (Renzulli et al., 2011).
Imaging and Diagnosis
Benzamide derivatives have shown potential in diagnostic imaging, particularly in detecting melanoma metastases. One study employed a radiolabeled benzamide, [123I]-(S)-IBZM, to detect melanoma metastases. The tracer was able to detect a variety of metastases, indicating its potential as a diagnostic tool for melanoma (Maffioli et al., 1994). Similarly, another study discussed the therapeutic application of 131I-BA52, a melanin-binding benzamide, in patients with metastatic malignant melanoma, underscoring the potential of benzamides in targeted radionuclide therapy (Mier et al., 2014).
Allergic Responses and Inflammation
A synthetic analogue of gallic acid, SG-HQ2, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 significantly diminished the expression of pro-inflammatory cytokines and histamine release in activated mast cells, suggesting that compounds structurally related to benzamides could have potential therapeutic applications in treating allergic inflammatory diseases (Je et al., 2015).
Propiedades
IUPAC Name |
4-cyano-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(10-15-4-7-18-17(11-15)8-9-23-18)21-19(22)16-5-2-14(12-20)3-6-16/h2-7,11,13H,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHCPFQVDXATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
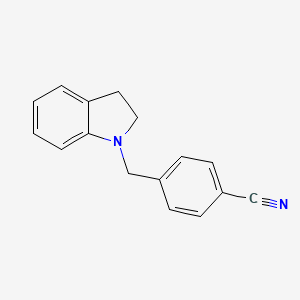
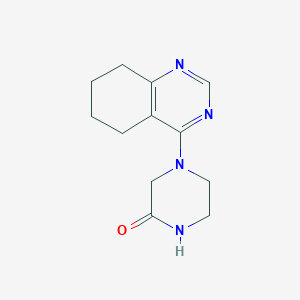
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
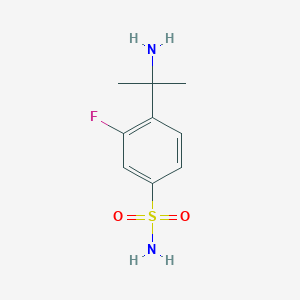
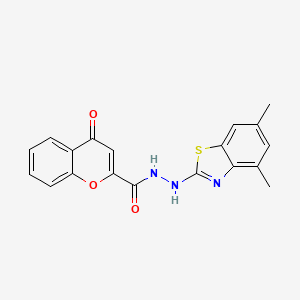

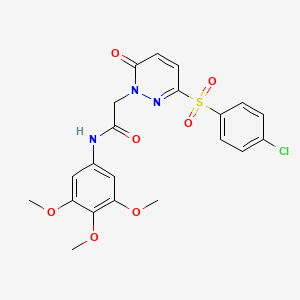
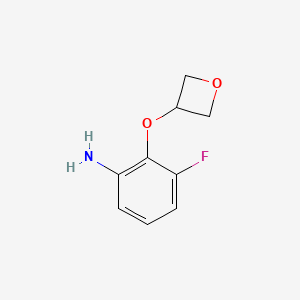
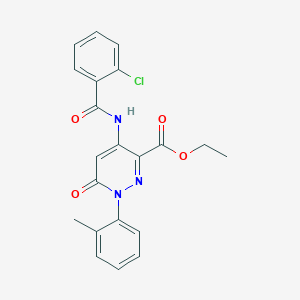
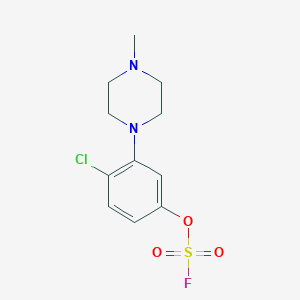
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
